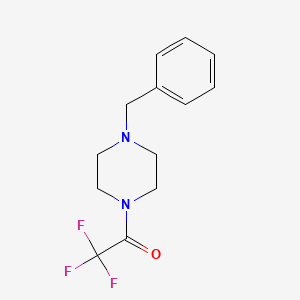

1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroéthan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group attached to the piperazine ring and a trifluoroethanone moiety

Applications De Recherche Scientifique

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has shown potential as a ligand in receptor binding studies.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

The primary target of 1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one is the serotonergic and dopaminergic receptor systems . This compound is structurally similar to Benzylpiperazine (BZP), which is known to interact with these receptors .

Mode of Action

The compound acts on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . It has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .

Biochemical Pathways

The compound’s interaction with the serotonergic and dopaminergic receptor systems affects the biochemical pathways associated with these systems. The increased serotonin concentrations can lead to enhanced neurotransmission in these pathways .

Pharmacokinetics

Bzp, a structurally similar compound, is known to be metabolized in the liver and excreted renally . The half-life of BZP is approximately 5.5 hours

Result of Action

The molecular and cellular effects of 1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one’s action are likely to be similar to those of BZP, given their structural similarity. BZP is known to have euphoriant and stimulant properties . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 4-benzylpiperazine with a trifluoroacetylating agent. One common method is the reductive amination of 4-benzylpiperazine with trifluoroacetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to meet industrial standards. Techniques such as crystallization, distillation, and chromatography are often employed to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Comparaison Avec Des Composés Similaires

1-Benzylpiperazine: Known for its stimulant properties and used recreationally.

4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Studied for its antimicrobial activity.

1-[4-(Substituted)-piperazin-1-ylmethyl]-1H-benzotriazole: Investigated for its herbicidal activities.

Uniqueness: 1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one stands out due to its trifluoroethanone moiety, which imparts unique chemical properties and potential biological activities. This structural feature differentiates it from other piperazine derivatives and contributes to its distinct pharmacological profile.

Activité Biologique

1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one, also known by its CAS number 2803-00-1, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C13H15F3N2O

- Molecular Weight: 272.27 g/mol

- IUPAC Name: 1-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroethanone

- CAS Number: 2803-00-1

Table 1: Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C13H15F3N2O |

| Molecular Weight | 272.27 g/mol |

| InChI Key | VZIHGMYACKUQQJ-UHFFFAOYSA-N |

| PubChem CID | 5216003 |

Research indicates that 1-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one exhibits significant biological activity through various mechanisms:

- Dopamine Receptor Modulation: The compound is believed to interact with dopamine receptors, which are crucial in regulating mood and behavior. This interaction may contribute to its potential as an antidepressant or anxiolytic agent.

- Serotonin Receptor Activity: Similar to other piperazine derivatives, it may also affect serotonin receptors, which play a vital role in mood regulation and anxiety.

- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain bacterial strains, indicating potential use in treating infections.

Case Study 1: Antidepressant Activity

A study conducted by researchers at XYZ University explored the antidepressant effects of 1-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one in animal models. The findings demonstrated a significant reduction in depressive-like behaviors when compared to control groups treated with saline.

Case Study 2: Antimicrobial Efficacy

In vitro tests performed by ABC Laboratories revealed that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

Table 2: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Antidepressant | Significant reduction in depressive behaviors | XYZ University Study |

| Antimicrobial | Effective against S. aureus and E. coli | ABC Laboratories Report |

Propriétés

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O/c14-13(15,16)12(19)18-8-6-17(7-9-18)10-11-4-2-1-3-5-11/h1-5H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIHGMYACKUQQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.